(5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrido[1,2-a]pyrimidine moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Moiety: This step involves the condensation of appropriate starting materials, such as aminopyrimidines, with aldehydes or ketones under acidic or basic conditions.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring is formed through the reaction of the intermediate with thiourea or similar sulfur-containing reagents.
Cyclohexyl Group Addition: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials may enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID
- (5Z)-5-[(9-METHYL-2-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, setting it apart from similar compounds.
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c28-21-17(13-18-22(29)27(23(31)32-18)15-7-2-1-3-8-15)20(24-14-16-9-6-12-30-16)25-19-10-4-5-11-26(19)21/h4-5,10-11,13,15-16,24H,1-3,6-9,12,14H2/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFTVTLHZHBFBM-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5CCCO5)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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